molecular formula C21H21NO7S2 B4297374 N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4297374
M. Wt: 463.5 g/mol
InChI Key: IBRNBGRXPGRLQT-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the sulfonation of a methoxyphenyl derivative followed by coupling with a hydroxy-methylphenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to sulfides or thiols under specific conditions.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and physical properties.

Scientific Research Applications

N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methylbenzenesulfonamide
  • N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-ethoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE exhibits unique chemical properties due to the presence of both methoxy and hydroxyl groups

Properties

IUPAC Name

N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2-methylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7S2/c1-14-12-20(23)21(30(24,25)17-8-4-15(28-2)5-9-17)13-19(14)22-31(26,27)18-10-6-16(29-3)7-11-18/h4-13,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRNBGRXPGRLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

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